molecular formula C12H17BrO3 B8277093 7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid

7-(2-Bromo-5-oxo-1-cyclopentenyl) heptanoic acid

Cat. No. B8277093
M. Wt: 289.16 g/mol
InChI Key: DDUZKBOBNBECAM-UHFFFAOYSA-N
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Patent
US04849535

Procedure details

A dried triphenyl phosphine (288 mg) was dissolved in a dried benzene (10 ml), and then 1M bromine in benzene solution (1.1 ml) was added thereto while stirring at 0° C. over 3 minutes. The mixture was stirred for 10 minutes at room temperature, and then dried triethyl amine (0.15 ml) was added thereto at 0° C. Continuously, 7-(2,5-dioxocyclopentyl) heptanoic acid (113 mg) were added thereto. The mixture was stirred for 26 hours, and poured into the same volume of water. The aqueous solution was extracted with three 20 ml portions of ether. The ether layer was washed with water and saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The reaction mixture was purified by thin layer chromatography to afford 7-(2-bromo-5-oxo-1-cyclopentenyl) heptanoic acid (yield 96.6 mg, 67%).
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
7-(2,5-dioxocyclopentyl) heptanoic acid
Quantity
113 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.C(N(CC)CC)C.[O:29]=[C:30]1[CH2:34][CH2:33][C:32](=O)[CH:31]1[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][C:42]([OH:44])=[O:43]>C1C=CC=CC=1.O>[Br:20][C:32]1[CH2:33][CH2:34][C:30](=[O:29])[C:31]=1[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][C:42]([OH:44])=[O:43]

Inputs

Step One
Name
Quantity
288 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
7-(2,5-dioxocyclopentyl) heptanoic acid
Quantity
113 mg
Type
reactant
Smiles
O=C1C(C(CC1)=O)CCCCCCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C. over 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 26 hours
Duration
26 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with three 20 ml portions of ether
WASH
Type
WASH
Details
The ether layer was washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by thin layer chromatography

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
BrC1=C(C(CC1)=O)CCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 96.6 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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